molecular formula C25H16Cl2N2O3 B12009583 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 765274-20-2

1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Cat. No.: B12009583
CAS No.: 765274-20-2
M. Wt: 463.3 g/mol
InChI Key: WEJSEYBBOMORRM-RWPZCVJISA-N
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Description

1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate, also known by its chemical formula C21H14Cl2N2O3 , is a synthetic organic compound Its molecular weight is approximately 41326 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-naphthylamine with 2-chlorobenzoyl chloride, followed by subsequent reactions to introduce the carbohydrazide group and the second chlorobenzoate moiety. Detailed reaction conditions and mechanisms are beyond the scope of this article, but chemists have explored various pathways to obtain this compound.

Industrial Production::

Chemical Reactions Analysis

Reactivity:: 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The chlorobenzoyl groups can be substituted with other moieties.

    Hydrolysis: The ester linkage may undergo hydrolysis.

Common Reagents and Conditions::

    Hydrochloric acid (HCl): Used for hydrolysis.

    Sodium hydroxide (NaOH): Employed in base-catalyzed reactions.

    Reduction agents: Such as or .

    Oxidizing agents: Like or .

Major Products:: The specific products formed depend on reaction conditions and substituents. Hydrolysis yields the corresponding carboxylic acids, while reduction may lead to hydrazides or amines.

Scientific Research Applications

Researchers have explored the following areas:

    Medicinal Chemistry: Investigating potential drug candidates based on its structure.

    Photophysical Properties: Studying its fluorescence and absorption properties.

    Materials Science: Assessing its use in organic electronics or sensors.

Mechanism of Action

The precise mechanism remains an active area of research. It may interact with cellular targets, affecting biological processes.

Comparison with Similar Compounds

While 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique, similar compounds include:

    3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: .

    4-(2-(4-Chlorobenzyl)oxy)benzoylcarbohydrazonoyl-2-methoxyphenyl benzoate: .

    2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: .

Properties

CAS No.

765274-20-2

Molecular Formula

C25H16Cl2N2O3

Molecular Weight

463.3 g/mol

IUPAC Name

[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H16Cl2N2O3/c26-18-12-9-17(10-13-18)25(31)32-23-14-11-16-5-1-2-6-19(16)21(23)15-28-29-24(30)20-7-3-4-8-22(20)27/h1-15H,(H,29,30)/b28-15+

InChI Key

WEJSEYBBOMORRM-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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